NSC 625987 is derived from thioacridone compounds, specifically identified as 1,4-Dimethoxyacridine-9(10H)-thione. It acts as a reversible and potent substrate-competitive inhibitor of cyclin-dependent kinase 4/cyclin D1 with an IC50 value of approximately 200 nM. This indicates a strong inhibitory effect on the enzyme's activity, making it a valuable tool in studies related to cell cycle regulation and cancer biology .
The synthesis of NSC 625987 involves several steps typically associated with organic synthesis techniques. The compound's synthesis can be approached through the following general method:
The exact parameters and conditions can vary based on specific laboratory protocols and desired yields .
The molecular structure of NSC 625987 can be described by its empirical formula . Key features include:
This structural arrangement allows NSC 625987 to effectively bind to the active site of cyclin-dependent kinase 4, thereby inhibiting its function .
NSC 625987 primarily participates in reactions where it acts as an inhibitor rather than undergoing significant transformations itself. Its interactions can be summarized as follows:
These characteristics make it an important candidate for further development in therapeutic applications.
The mechanism of action for NSC 625987 involves its competitive inhibition of cyclin-dependent kinase 4/cyclin D1 complexes. Upon binding:
NSC 625987 has several significant applications within scientific research:
NSC 625987 (CAS 141992-47-4), chemically identified as 1,4-Dimethoxyacridine-9(10H)-thione, emerged in the late 1990s as a pivotal small-molecule inhibitor targeting cyclin-dependent kinase 4 (CDK4). Its discovery stemmed from high-throughput screening efforts by Kubo et al. (1999) to identify selective CDK4 inhibitors, culminating in the characterization of its biochemical properties and therapeutic potential [2] [9]. This thioacridone derivative functions as a reversible, substrate-competitive inhibitor of the CDK4/cyclin D1 complex, exhibiting an IC₅₀ of 200 nM against CDK4/cyclin D1 while showing negligible activity (IC₅₀ >100 µM) against CDK1, CDK2, CDK5, CDK7, and CDK9 [1] [2]. This profile translates to >500-fold selectivity for CDK4 over CDK2 isoforms, positioning it as a critical tool for dissecting CDK4-specific functions in cell cycle regulation [1] [3].
Table 1: Biochemical Selectivity Profile of NSC 625987
Kinase Complex | IC₅₀ (µM) | Selectivity vs. CDK4 |
---|---|---|
CDK4/Cyclin D1 | 0.2 | Reference |
CDK2/Cyclin E | >100 | >500-fold |
CDK1/Cyclin B1 | >20 | >100-fold |
CDK5/p25 | >20 | >100-fold |
CDK7/Cyclin H/MAT1 | >20 | >100-fold |
Despite its established in vitro efficacy, recent kinase profiling studies (Jorda et al., 2018) reveal contradictions. At 10 µM concentrations, NSC 625987 failed to inhibit >50% of 140 tested kinases, including CDK4 in cellular assays [6]. This highlights the context-dependent nature of its activity and underscores the necessity for rigorous validation in physiological settings.
The CDK4/cyclin D1 complex drives G1-S phase progression by phosphorylating the retinoblastoma (Rb) protein, releasing E2F transcription factors to activate genes essential for DNA replication. Dysregulation of this axis—through CDK4 amplification, cyclin D1 overexpression, or loss of inhibitors like p16ᴵᴺᴷ⁴ᵃ—is ubiquitous in cancers, including breast carcinomas and gliomas [7] [8]. Hyperactivation results in:
Table 2: Mechanisms of CDK4/Cyclin D1-Driven Oncogenesis
Molecular Alteration | Consequence | Cancer Link |
---|---|---|
Cyclin D1 amplification | Enhanced CDK4 activation | Breast cancer, lymphoma |
CDK4 overexpression | Sustained Rb phosphorylation | Melanoma, sarcoma |
p16ᴵᴺᴷ⁴ᵃ loss | Loss of endogenous CDK4 inhibition | Pancreatic, lung cancer |
Notably, cyclin D1 and CDK4 overexpression directly enables resistance to CDK4/6 inhibitors (e.g., palbociclib). In breast cancer models, resistant cells exhibit PI3K/mTOR hyperactivation, elevating cyclin D1 and CDK4 protein synthesis via 4E-BP1 phosphorylation. Combining PI3Kα (BYL719) or mTOR (everolimus) inhibitors with palbociclib reverses this resistance, underscoring CDK4's centrality in therapeutic escape [7].
Experimental evidence from transgenic models confirms that cyclin D1 overexpression alone suffices to initiate tumorigenesis. However, this also triggers ROS-mediated DNA damage, activating p53/p21-dependent senescence—a fail-safe mechanism abrogated in p53- or p18ᴵᴺᴷ⁴ᶜ-deficient backgrounds [8]. Thus, NSC 625987 remains a vital probe for isolating CDK4-specific functions within this complex regulatory network.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7